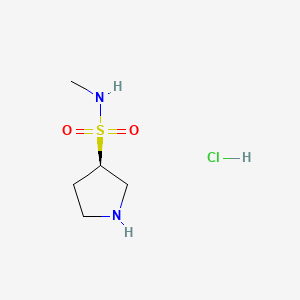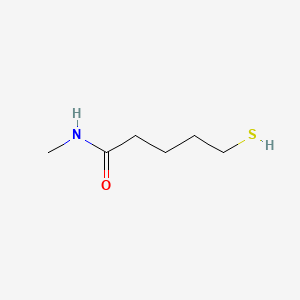
6-Methylpyrimidine-4-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylpyrimidine-4-carboxylicacidhydrochloride is a chemical compound with the molecular formula C6H6N2O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrimidine-4-carboxylicacidhydrochloride typically involves the reaction of 6-methylpyrimidine-4-carboxylic acid with hydrochloric acid. One common method includes the use of a ZnCl2-catalyzed three-component coupling reaction, which allows the synthesis of various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Methylpyrimidine-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
科学研究应用
6-Methylpyrimidine-4-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: This compound is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methylpyrimidine-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, influencing biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
4-Pyrimidinecarboxylic acid: Another pyrimidine derivative with similar chemical properties.
2-Hydroxy-6-methylpyrimidine-4-carboxylic acid hydrochloride: A hydroxylated derivative with distinct biological activities.
Uniqueness
6-Methylpyrimidine-4-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 6-position and carboxylic acid group at the 4-position make it a versatile intermediate in organic synthesis and pharmaceutical development.
属性
CAS 编号 |
2913268-56-9 |
|---|---|
分子式 |
C6H7ClN2O2 |
分子量 |
174.58 g/mol |
IUPAC 名称 |
6-methylpyrimidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-4-2-5(6(9)10)8-3-7-4;/h2-3H,1H3,(H,9,10);1H |
InChI 键 |
LDWWORSQHQXNQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=N1)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)








![1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-1,2,3-triazole-4-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13459792.png)


